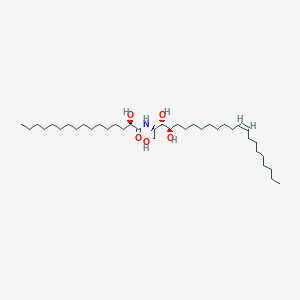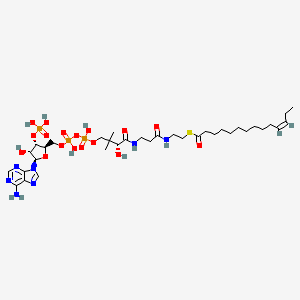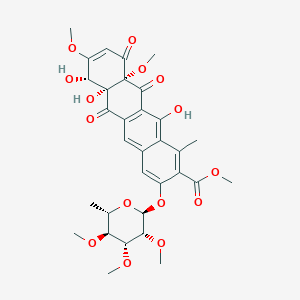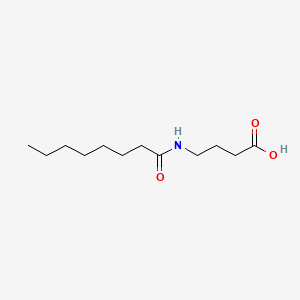
N-Octanoyl-4-aminobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-Octanoyl-4-aminobutyric acid involves chemical procedures that modify the GABA molecule to introduce an octanoyl functional group. This modification alters the molecule's properties and potential applications. The synthesis of related compounds, such as various amino acids and peptides incorporating similar structural motifs, demonstrates the versatility and interest in manipulating the GABA structure for scientific purposes (Sen, Habibuddin, & Pal, 1995).
科学的研究の応用
Synthesis and Characterization
N-Octanoyl-4-aminobutyric acid, as part of the broader family of γ-aminobutyric acid (GABA) derivatives, has been explored in various synthetic methods. Vasil'eva et al. (2016) synthesized a series of 3,4-disubstituted aminobutyric acids, highlighting the experimental simplicity and satisfactory yields through acid hydrolysis of oxopyrrolidinecarboxylic acids (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016). Additionally, Faghihi et al. (2010) synthesized optically active poly(amide-imide)s using a novel diacid monomer derived from L-2-aminobutyric acid, demonstrating potential applications in polymer science (Faghihi, Feyzi, & Isfahani, 2010).
Metabolic Pathways and Bioactive Compound Production
Li et al. (2016) studied the role of GABA in enhancing heat tolerance in creeping bentgrass, identifying its involvement in multiple metabolic pathways (Li, Yu, Peng, & Huang, 2016). Similarly, a study by Diana et al. (2014) on GABA in Spanish cheese screening emphasized its role as a bioactive component in foods, potentially offering health benefits like blood pressure regulation (Diana, Tres, Quílez, Llombart, & Rafecas, 2014).
Neurological Applications and Disease Research
Research by Cawley et al. (2015) linked reduced GABA concentration to physical disability in progressive multiple sclerosis, suggesting its role in neurological disorders (Cawley, Solanky, Muhlert, Tur, Edden, Wheeler-Kingshott, Miller, Thompson, & Ciccarelli, 2015). Furthermore, Kowalczyk and Kulig (2014) reviewed the GABA system as a target for new drugs, underlining its importance in managing various neurological disorders (Kowalczyk & Kulig, 2014).
Agricultural and Plant Science
Research on BABA (β-aminobutyric acid), closely related to GABA, demonstrated its potential in inducing resistance against plant pathogens. Cohen et al. (2004) reported BABA's effectiveness in inducing local and systemic resistance against downy mildew in grape leaves (Cohen, Reuveni, & Baider, 2004).
Biotechnological Applications
Studies by Jorge et al. (2017) and Somasundaram et al. (2017) focused on the fermentative production of GABA, exploring microbial routes and synthetic scaffold complexes for improved production efficiency (Jorge, Nguyen, Pérez-García, Kind, & Wendisch, 2017); (Somasundaram, Maruthamuthu, Ganesh, Eom, & Hong, 2017).
作用機序
Safety and Hazards
The safety data sheet for 4-Aminobutyric acid suggests that it should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
将来の方向性
特性
IUPAC Name |
4-(octanoylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-2-3-4-5-6-8-11(14)13-10-7-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSVFGVVDYMKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octanoyl-4-aminobutyric acid | |
CAS RN |
140846-94-2 |
Source


|
| Record name | N-Octanoyl-4-aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140846942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-OCTANOYL-4-AMINOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D2462W14W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

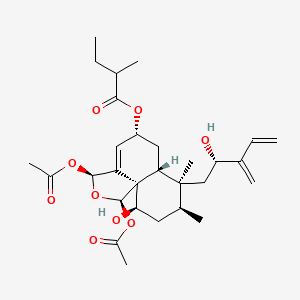

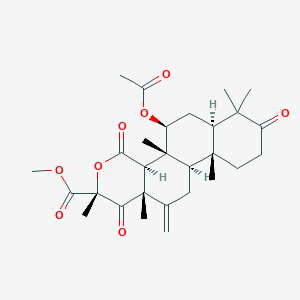
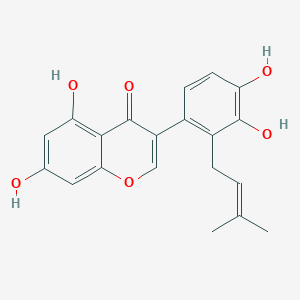

![N-methyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine](/img/structure/B1244469.png)

